2-(3-methoxyprop-1-ynyl)-1,3-thiazole
Overview
Description
Preparation Methods
The synthesis of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with propargyl alcohol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the propargyl alcohol derivative reacts with the thiazole ring to form the desired product .
Chemical Reactions Analysis
2-(3-methoxyprop-1-ynyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized thiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In particular, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2-(3-methoxyprop-1-ynyl)-1,3-thiazole can be compared with other thiazole derivatives and similar heterocyclic compounds:
Thiazole: The parent compound, thiazole, is a simpler structure and serves as a basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H7NOS |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-1,3-thiazole |
InChI |
InChI=1S/C7H7NOS/c1-9-5-2-3-7-8-4-6-10-7/h4,6H,5H2,1H3 |
InChI Key |
IKLJILUPXJRQFU-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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